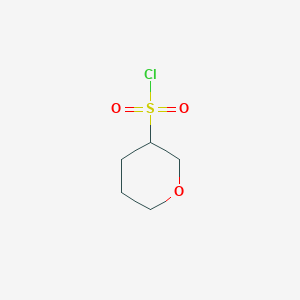
Oxane-3-sulfonyl chloride
Übersicht
Beschreibung
Oxane-3-sulfonyl chloride, also known as 1, 4-oxathiane-2, 2-dioxide or ethylene sulfonic acid anhydride, is an organic compound with the molecular formula C2H4O3S. It is a key building block in organic chemistry, especially for the preparation of sulfonamide motifs .
Synthesis Analysis
Sulfonyl chlorides, including Oxane-3-sulfonyl chloride, can be synthesized from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is considered environment-friendly and worker-friendly .Molecular Structure Analysis
The molecular weight of Oxane-3-sulfonyl chloride is 184.64 g/mol. For more detailed structural information, you may need to refer to a chemical database or a chemistry handbook.Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems . They can undergo substitution reactions with various nucleophilic reagents .Wissenschaftliche Forschungsanwendungen
-
Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst
- Summary of Application : This research involves the use of a potassium poly(heptazine imide) (K-PHI) photocatalyst to selectively generate different products from S-arylthioacetates .
- Methods of Application : The process involves varying the excitation light under otherwise identical conditions. For instance, sulfonyl chlorides are produced with blue/white light .
- Results or Outcomes : Under 465 nm blue light irradiation, phenylsulfonyl chloride was obtained in 93% yield .
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
- Summary of Application : This research describes a simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide .
- Methods of Application : The method involves the use of NXS (X = Cl or Br) for the synthesis of sulfonyl chlorides/bromides .
- Results or Outcomes : The reactions are highly selective, simple, and clean, affording products at excellent yields .
-
Reduction of Sulfonyl Chlorides with Sulfur
- Summary of Application : This research presents an operationally simple and environmentally benign method for reductive coupling of sulfonyl chlorides to the corresponding disulfides .
- Methods of Application : The process involves the rapid reduction of sulfonyl chlorides with a SO2/KI/H2SO4 system at 80 °C in water .
- Results or Outcomes : The method allows for the production of disulfides from sulfonyl chlorides in moderate to good yields .
-
Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
- Summary of Application : This research describes a simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide .
- Methods of Application : The method involves the use of NXS (X = Cl or Br) for the synthesis of sulfonyl chlorides/bromides .
- Results or Outcomes : The reactions are highly selective, simple, and clean, affording products at excellent yields .
-
The Sulfonic Acid Group and its Derivative
- Summary of Application : Sulfonyl chlorides contain a good leaving group (Cl). That is what makes them highly reactive towards water and other nucleophiles such as ammonia (NH 3). These reactions are used in this synthesis .
- Methods of Application : The process involves the reaction of sulfonyl chlorides with water and other nucleophiles .
- Results or Outcomes : The reactions can cause problems, but they are also used in synthesis .
-
Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides
- Summary of Application : This research involves the use of a potassium poly(heptazine imide) (K-PHI) photocatalyst to selectively generate different products from S-arylthioacetates .
- Methods of Application : The process involves varying the excitation light under otherwise identical conditions. For instance, sulfonyl chlorides are produced with blue/white light .
- Results or Outcomes : Under 465 nm blue light irradiation, phenylsulfonyl chloride was obtained in 93% yield .
-
Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
- Summary of Application : This research describes a simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide .
- Methods of Application : The method involves the use of NXS (X = Cl or Br) for the synthesis of sulfonyl chlorides/bromides .
- Results or Outcomes : The reactions are highly selective, simple, and clean, affording products at excellent yields .
-
The Sulfonic Acid Group and its Derivative
- Summary of Application : Sulfonyl chlorides contain a good leaving group (Cl). That is what makes them highly reactive towards water and other nucleophiles such as ammonia (NH 3). These reactions are used in this synthesis .
- Methods of Application : The process involves the reaction of sulfonyl chlorides with water and other nucleophiles .
- Results or Outcomes : The reactions can cause problems, but they are also used in synthesis .
-
Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides
- Summary of Application : This research involves the use of a potassium poly(heptazine imide) (K-PHI) photocatalyst to selectively generate different products from S-arylthioacetates .
- Methods of Application : The process involves varying the excitation light under otherwise identical conditions. For instance, sulfonyl chlorides are produced with blue/white light .
- Results or Outcomes : Under 465 nm blue light irradiation, phenylsulfonyl chloride was obtained in 93% yield .
Safety And Hazards
Zukünftige Richtungen
Continuous flow protocols for the synthesis of sulfonyl chlorides, including Oxane-3-sulfonyl chloride, are being developed. These methods aim to improve the inherent safety of the process by circumventing thermal runaway . The goal is to search for promising biologically active compounds through the synthesis of new sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .
Eigenschaften
IUPAC Name |
oxane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOZIFJRADCIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxane-3-sulfonyl chloride | |
CAS RN |
1300725-44-3 | |
| Record name | oxane-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)






![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)

